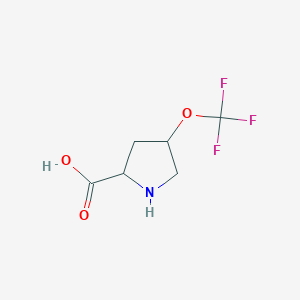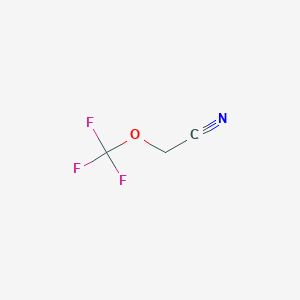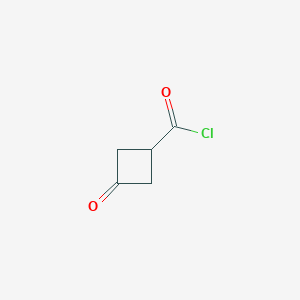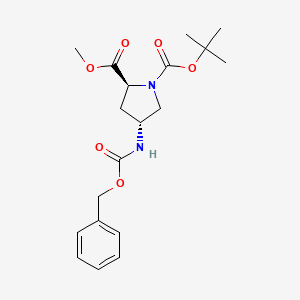
trans-1-Boc-4-cbz-amino-L-proline methyl ester
Übersicht
Beschreibung
“trans-1-Boc-4-cbz-amino-L-proline methyl ester” is a compound with potential applications in various fields of research and industry. It is also known as CBZ-L-Pro-Me. It is a type of N-Boc-protected proline methyl ester .
Synthesis Analysis
This compound acts as a pharmaceutical intermediate . It is used to prepare N-Boc-protected proline methyl ester of calix4arene, which efficiently catalyzes the enantioselective aldol reaction .Molecular Structure Analysis
The molecular formula of “this compound” is C19H26N2O6. The molecular weight is 378.4 g/mol.Chemical Reactions Analysis
As a pharmaceutical intermediate, this compound is used in the synthesis of other compounds . For example, it is used to prepare N-Boc-protected proline methyl ester of calix4arene .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Modifications
- Trans-1-Boc-4-cbz-amino-L-proline methyl ester and similar compounds are used in the synthesis of various protected proline derivatives. For instance, (4S)-N-Boc-4-fluoro-l-proline methyl ester was prepared from a series of reactions including esterification, Boc protection, and fluorination, highlighting its role in complex chemical syntheses (Kim, Kim, Lee, & Shin, 2008).
- These compounds are employed in the preparation of fluorinated proline derivatives, which are useful in peptide synthesis. For example, the synthesis of Boc-cis-4-fluoro-L-proline and 4-difluoro-L-proline from trans-4-hydroxy-L-proline methyl ester demonstrates their application in generating novel peptide building blocks (Demange, Ménez, & Dugave, 1998).
Peptide Bond Isomerization
- Research on the cis-trans peptide bond equilibrium in derivatives of α-methyl-L-proline, such as N-Boc-protected α-methyl-L-proline, has shown that both cis and trans conformers are populated in certain conditions. This indicates the significance of these compounds in studying peptide bond isomerization (Torbeev, Fumi, Ebert, Schweizer, & Hilvert, 2012).
Enzymatic Resolution and Enantioselectivity
- This compound is also involved in enzymatic studies. For instance, the enzymatic resolution of racemic β3-amino methyl esters, where the amine function is protected with Boc, demonstrates their utility in producing enantiomerically pure compounds (Flores-Sánchez, Escalante, & Castillo, 2005).
Conformational Analysis in Peptides
- These compounds play a crucial role in analyzing the conformational properties of peptides. For example, the study of the preferred conformation of the tert-butoxycarbonyl-amino group in peptides, where N-Boc-protected proline derivatives are used, contributes to understanding the structural aspects of peptides (Benedetti, Pedone, Toniolo, Némethy, Pottle, & Scheraga, 2009).
Polymers and Macrocycles
- The synthesis of oligomers and macrocyclic compounds utilizing proline derivatives showcases their application in creating complex molecular architectures. For instance, the preparation of oligomers containing trans-(4S,5R)-4-carboxy 5-methyloxazolidin-2-ones from benzyl-N-Boc-(3R)-aminobutanoate illustrates their potential in novel foldamer synthesis (Lucarini & Tomasini, 2001).
Gene Delivery Systems
- In gene therapy research, derivatives of this compound are used in developing gene delivery systems. An example is the polycondensation of N-carbobenzyloxy-4-hydroxy-l-proline to yield poly(4-hydroxy-l-proline ester) for plasmid DNA complexation, demonstrating their role in biomedical applications (Putnam & Langer, 1999).
Eigenschaften
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S,4R)-4-(phenylmethoxycarbonylamino)pyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O6/c1-19(2,3)27-18(24)21-11-14(10-15(21)16(22)25-4)20-17(23)26-12-13-8-6-5-7-9-13/h5-9,14-15H,10-12H2,1-4H3,(H,20,23)/t14-,15+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMDIRLTVWXFDTC-CABCVRRESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)OC)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


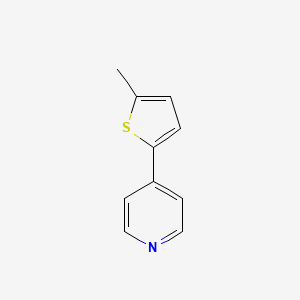
![(R)-(+)-7-Bis(3,5-di-t-butylphenyl)phosphino-7'-[(4-t-butylpyridine-2-ylmethyl)amino]-2,2',3,3'-tetrahydro-1,1'-spirobiindane](/img/structure/B3097041.png)
![trilithium;[(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-bis[[hydroxy(oxido)phosphoryl]oxy]cyclohexyl] hydrogen phosphate](/img/structure/B3097045.png)
![5-methyl-8-(2-morpholinoethyl)-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine-3-carbonitrile](/img/structure/B3097055.png)
![7-Ethylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B3097066.png)
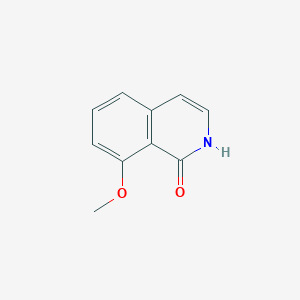
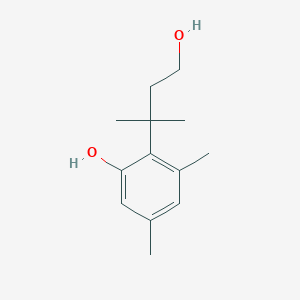
![(S)-tert-Butyl 1-(chloromethyl)-5-hydroxy-1H-benzo[e]indole-3(2H)-carboxylate](/img/structure/B3097109.png)
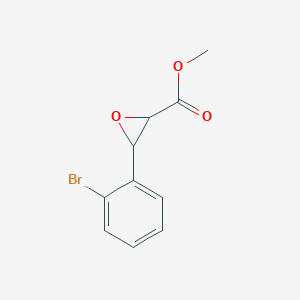
![tert-butyl N-[benzyl(methyl)amino]carbamate](/img/structure/B3097129.png)
